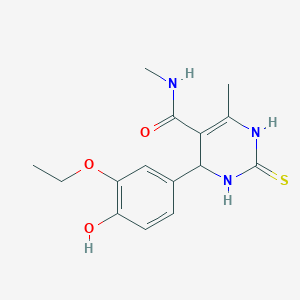
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. This compound has gained significant attention in recent years due to its potential use in cancer research and therapy.
作用機序
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 inhibits the activity of Rho GTPases by binding to their inactive GDP-bound form. This prevents the activation of Rho GTPases, which are known to promote cytoskeletal rearrangements and cell migration. Inhibition of Rho GTPases can also lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell migration and invasion, leading to the suppression of tumor growth and metastasis. 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation in diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to specifically target these proteins without affecting other cellular processes. However, one limitation of using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. One potential direction is the development of more potent and selective inhibitors of Rho GTPases. Another direction is the investigation of the potential use of 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of Rho GTPases in other diseases, such as cardiovascular disease and neurological disorders, could be further investigated using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864.
合成法
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,6-dimethylthiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been extensively studied for its potential use in cancer research and therapy. This compound has been shown to inhibit the activity of Rho GTPases, which are known to play a critical role in cancer cell migration and invasion. Inhibition of these proteins can lead to the suppression of tumor growth and metastasis. 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
製品名 |
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
分子式 |
C15H19N3O3S |
分子量 |
321.4 g/mol |
IUPAC名 |
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-4-21-11-7-9(5-6-10(11)19)13-12(14(20)16-3)8(2)17-15(22)18-13/h5-7,13,19H,4H2,1-3H3,(H,16,20)(H2,17,18,22) |
InChIキー |
FCBPFSROBUOSAF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[(4-iodophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B297559.png)

![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)